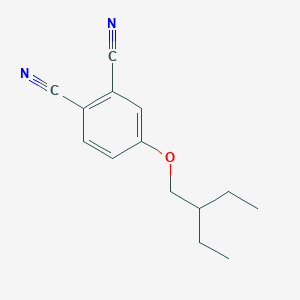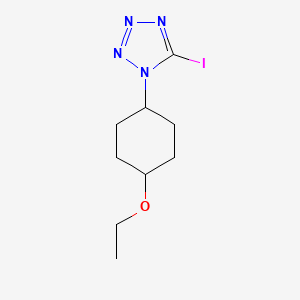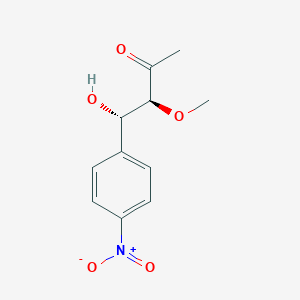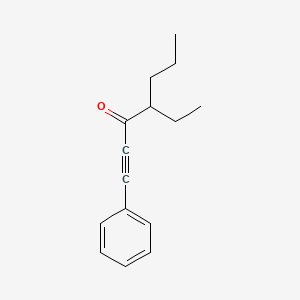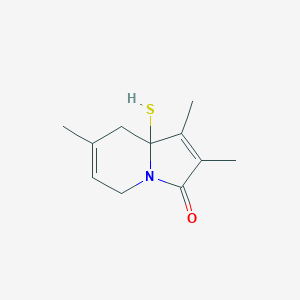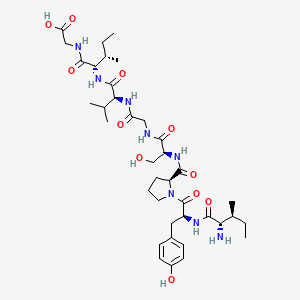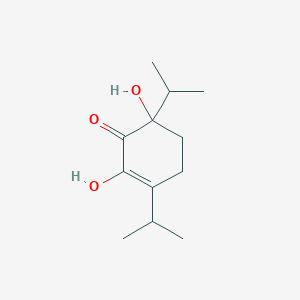
2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one is an organic compound characterized by the presence of two hydroxyl groups and two isopropyl groups attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexene derivatives.
Isopropylation: The addition of isopropyl groups is carried out using isopropyl halides in the presence of a base, such as potassium carbonate.
Cyclization: The final step involves cyclization to form the cyclohexene ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.
Purification: Techniques like distillation and recrystallization to obtain pure product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions involve the replacement of hydroxyl or isopropyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound’s hydroxyl groups can scavenge free radicals, providing antioxidant effects.
Enzyme Inhibition: Potential to inhibit specific enzymes involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diisopropylaniline: Similar in structure but lacks hydroxyl groups.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains isopropyl groups but has a different core structure.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Features isopropyl groups but is a phosphine derivative.
Uniqueness
2,6-Dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one is unique due to its combination of hydroxyl and isopropyl groups on a cyclohexene ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
649767-57-7 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
2,6-dihydroxy-3,6-di(propan-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O3/c1-7(2)9-5-6-12(15,8(3)4)11(14)10(9)13/h7-8,13,15H,5-6H2,1-4H3 |
Clave InChI |
KIRRSFVHDMEROE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=O)C(CC1)(C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Anilinoquinazolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12612701.png)
![[4-Oxo-1-(2-oxoethoxy)cyclohexa-2,5-dien-1-yl]methyl acetate](/img/structure/B12612708.png)

![9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12612723.png)

